3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

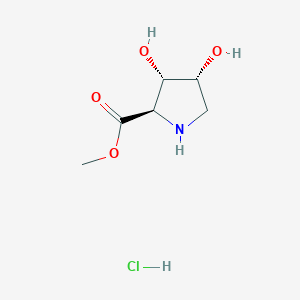

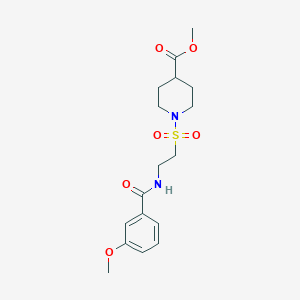

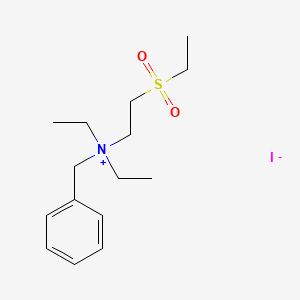

3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid is a chemical compound with the molecular formula C15H19FO2 . It has a molecular weight of 250.31 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid is 1S/C15H19FO2/c16-13-8-6-12(7-9-13)14(15(17)18)10-11-4-2-1-3-5-11/h6-9,11,14H,1-5,10H2,(H,17,18) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis

3-Cyclohexyl-2-(4-fluorophenyl)propanoic acid is a powder that is stored at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and others are not specified in the available resources.Scientific Research Applications

1. Enzymatic Oxygen Scavenging System for Improved Dye Stability

An enzymatic oxygen scavenging system was developed to improve dye stability in single-molecule fluorescence experiments. This system is crucial for studying complex biological systems and showed improved performance compared to traditional systems, with applications in biological and chemical research (Aitken, Marshall, & Puglisi, 2008).

2. Asymmetric Synthesis in Pharmaceutical Applications

The yeast reductase YOL151W was used for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drug synthesis. This highlights its potential in pharmaceutical manufacturing, offering a high degree of specificity and efficiency (Choi et al., 2010).

3. Liquid-phase Catalytic Oxidation in Industrial Chemistry

This compound has applications in liquid-phase catalytic oxidation, particularly in industrial reactions. It plays a role in the transformation of cyclohexane into adipic acid, a crucial process in the chemical industry (Brégeault, 2003).

4. Cyclisation Catalyst in Organic Synthesis

It is used as a cyclisation catalyst for transforming 3-(2-fluorophenyl)-propanols to chromans in organic synthesis. This process is significant for creating complex organic compounds (Houghton, Voyle, & Price, 1984).

5. Synthesis of Mesogenic Compounds

The compound plays a role in the synthesis of mesogenic properties, particularly in lateral fluoro-substituted thiomethyl compounds. This has implications in the field of materials science, especially in developing advanced materials with specific optical properties (Goulding et al., 1995).

6. Selective Hydrogenation in Chemical Industry

It's involved in the selective hydrogenation of phenol to cyclohexanone, an important process in the manufacture of polyamides in the chemical industry (Wang et al., 2011).

7. Inhibitory Properties in Bioorganic Chemistry

The compound exhibits inhibitory properties against human carbonic anhydrase, which has implications in the treatment of various medical conditions like glaucoma, epilepsy, and osteoporosis (Balaydın, Şentürk, & Menzek, 2012).

8. Biological Evaluation in Medicinal Chemistry

It has been synthesized and biologically evaluated as bis benzylidne cyclohexanone derivatives, showing potential as a potent α-glucosidase inhibitor and antileishmanial compound (Lotfy et al., 2017).

9. Environmental-Friendly Production of Adipic Acid

This compound is used in an environmentally friendly method to produce adipic acid directly from cyclohexenes, showcasing its significance in green chemistry (Sato, Aoki, & Noyori, 1998).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

3-cyclohexyl-2-(4-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FO2/c16-13-8-6-12(7-9-13)14(15(17)18)10-11-4-2-1-3-5-11/h6-9,11,14H,1-5,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJXBJLIDPBGRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C2=CC=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2663767.png)

![N-(2-furylmethyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2663770.png)

![2-(2-Methoxyethyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2663772.png)

![methyl 3-[1-(6-fluoropyridin-2-yl)-N-(oxan-4-yl)formamido]propanoate](/img/structure/B2663773.png)

![2-[2-(1-Methylcyclopropyl)phenyl]ethanol](/img/structure/B2663777.png)

![Sodium;2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2663782.png)